molecular formula C10H6N4O4 B092715 3,3'-Dinitro-2,2'-bipyridyl CAS No. 1024-94-8

3,3'-Dinitro-2,2'-bipyridyl

Cat. No. B092715
CAS RN: 1024-94-8
M. Wt: 246.18 g/mol
InChI Key: PQSBMZFINXSHDM-UHFFFAOYSA-N
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Description

3,3’-Dinitro-2,2’-bipyridyl, also known as DNBP, is a synthetic compound that belongs to the family of nitroaromatic compounds. It is a yellow crystalline solid that is soluble in organic solvents. The molecular formula of 3,3’-Dinitro-2,2’-bipyridyl is C10H6N4O4 .


Molecular Structure Analysis

The molecular structure of 3,3’-Dinitro-2,2’-bipyridyl consists of two pyridine rings connected at the 2 and 2’ positions, with nitro groups attached at the 3 and 3’ positions . The molecular weight of the compound is 246.18 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 3,3’-Dinitro-2,2’-bipyridyl are not available, bipyridyl ligands are known to be involved in complexation and decomplexation reactions with biorelevant metal cations .


Physical And Chemical Properties Analysis

3,3’-Dinitro-2,2’-bipyridyl is a yellow crystalline solid. It is soluble in organic solvents. The compound has a molecular weight of 246.18 g/mol . It has a topological polar surface area of 117 Ų .

Scientific Research Applications

Application in Alzheimer’s Disease Treatment

  • Scientific Field : Neurology, specifically Alzheimer’s Disease (AD) research .
  • Summary of the Application : 3,3’-Dinitro-2,2’-bipyridyl derivatives have been synthesized and evaluated as bifunctional agents for AD treatment . These compounds are designed to interact with Aβ (Amyloid-beta) proteins and inhibit their aggregation, which is a key factor in the progression of AD .
  • Methods of Application or Experimental Procedures : The synthesized 3,3’-Dinitro-2,2’-bipyridyl derivatives were evaluated through in vitro Aβ aggregation inhibition assays . The compounds were tested for their ability to inhibit self-induced Aβ 1−42 aggregation and Cu 2+ -induced Aβ 1−42 aggregation .
  • Results or Outcomes : Most of the synthesized compounds exhibited significant self-induced Aβ 1−42 aggregation inhibition . Among them, compound 4d displayed the best inhibitory potency of self-induced Aβ 1−42 aggregation with an IC 50 value of 9.4 µM . It could selectively chelate with Cu 2+ and exhibited 66.2% inhibition of Cu 2+ -induced Aβ 1−42 aggregation . Moreover, compound 4d showed strong neuroprotective activity against Aβ 1−42 and Cu 2+ -treated Aβ 1−42 induced cell damage .

As for 3,3’-Dinitro-2,2’-bipyridyl, it’s known as a metal ion chelating agent . This suggests potential applications in areas where metal ion chelation is important, such as environmental science, analytical chemistry, and materials science.

properties

IUPAC Name

3-nitro-2-(3-nitropyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O4/c15-13(16)7-3-1-5-11-9(7)10-8(14(17)18)4-2-6-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSBMZFINXSHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC=N2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336500
Record name 3,3'-Dinitro-2,2'-bipyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dinitro-2,2'-bipyridyl

CAS RN

1024-94-8
Record name 3,3'-Dinitro-2,2'-bipyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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